molecular formula C7H4BBrF4O3 B3031243 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid CAS No. 2096342-15-1

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B3031243
CAS RN: 2096342-15-1
M. Wt: 302.82
InChI Key: IPONDPCBQLMVCI-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 2096342-15-1. It has a molecular weight of 302.82 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BBrF4O3/c9-5-2-3 (16-7 (11,12)13)1-4 (6 (5)10)8 (14)15/h1-2,14-15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

As mentioned earlier, boronic acids like this compound are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.82 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid: serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, it can be coupled with various aryl or heteroaryl halides (such as aryl bromides or chlorides) to form carbon-carbon bonds. This versatile transformation enables the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and materials .

Aerobic Oxidative Cross-Coupling

The compound participates in aerobic oxidative cross-coupling reactions. These reactions occur under mild conditions and allow the direct coupling of boronic acids with other functional groups, such as alkenes or alkynes. Researchers have employed this strategy to construct complex molecular architectures efficiently .

Microwave-Assisted Petasis Reactions

Microwave-assisted Petasis reactions involving 3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid lead to the formation of C-N bonds. These reactions are particularly useful for the synthesis of amines and related nitrogen-containing compounds. The combination of microwave irradiation and boronic acids accelerates the reaction rates and enhances yields .

Rhodium-Catalyzed Addition Reactions

Rhodium-catalyzed addition reactions with this boronic acid derivative enable the selective functionalization of carbon-carbon double bonds. By employing appropriate catalysts, researchers can achieve regio- and stereoselective transformations. These reactions find applications in natural product synthesis and medicinal chemistry .

Synthesis of Biologically Active Molecules

3-Bromo-2-fluoro-5-(trifluoromethoxy)phenylboronic acid: serves as a precursor for the synthesis of biologically active compounds. Notably:

Formal Anti-Markovnikov Alkene Hydromethylation

Combining catalytic protodeboronation of alkyl boronic esters with a Matteson–CH2–homologation allows for formal anti-Markovnikov alkene hydromethylation. Although this transformation is relatively unknown, it represents a valuable synthetic strategy. The compound’s involvement in this process highlights its versatility in organic synthesis .

Future Directions

The future directions for this compound could involve its use in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming reactions, which are crucial in many areas of research and industry .

Mechanism of Action

properties

IUPAC Name

[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O3/c9-5-2-3(16-7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPONDPCBQLMVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176571
Record name Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096342-15-1
Record name Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096342-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-2-fluoro-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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